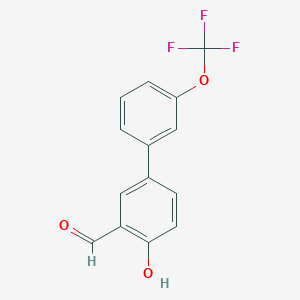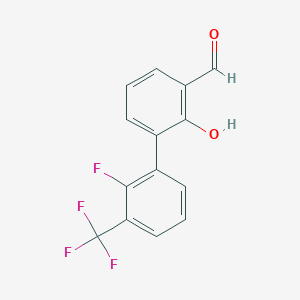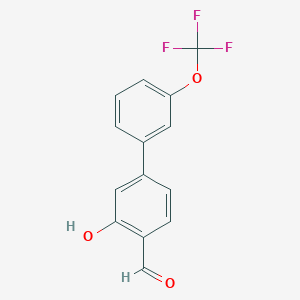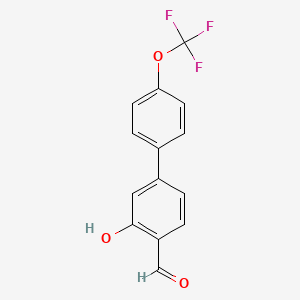
2-Formyl-5-(4-trifluoromethoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-5-(4-trifluoromethoxyphenyl)phenol, 95% (2F-5-TFPP) is a compound that has been extensively studied for its various applications in scientific research. It is a phenolic compound with a molecular formula of C10H7O3F3 and a molecular weight of 254.17 g/mol. 2F-5-TFPP is a white crystalline solid that is soluble in water and ethanol. It has a melting point of 87-89 °C and a boiling point of 310 °C.
Mechanism of Action
2-Formyl-5-(4-trifluoromethoxyphenyl)phenol, 95% is thought to act as an inhibitor of COX-2 by binding to the active site of the enzyme and preventing it from catalyzing the conversion of arachidonic acid to prostaglandins. In addition, 2-Formyl-5-(4-trifluoromethoxyphenyl)phenol, 95% has been shown to inhibit aldose reductase by binding to the active site of the enzyme and preventing it from catalyzing the conversion of glucose to sorbitol.
Biochemical and Physiological Effects
2-Formyl-5-(4-trifluoromethoxyphenyl)phenol, 95% has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. It has been shown to reduce the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Additionally, 2-Formyl-5-(4-trifluoromethoxyphenyl)phenol, 95% has been found to have antioxidant activity, which may help protect cells from oxidative damage. Finally, 2-Formyl-5-(4-trifluoromethoxyphenyl)phenol, 95% has been studied for its potential to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
2-Formyl-5-(4-trifluoromethoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound with a wide range of solubility in different solvents. Additionally, 2-Formyl-5-(4-trifluoromethoxyphenyl)phenol, 95% is a potent inhibitor of COX-2 and aldose reductase, making it a useful tool for studying these enzymes. However, 2-Formyl-5-(4-trifluoromethoxyphenyl)phenol, 95% is not approved for use in humans and may have toxic effects if used in large doses.
Future Directions
The potential applications of 2-Formyl-5-(4-trifluoromethoxyphenyl)phenol, 95% are numerous and still being explored. Future research could focus on the development of novel compounds based on the structure of 2-Formyl-5-(4-trifluoromethoxyphenyl)phenol, 95% that could be used as more effective inhibitors of COX-2 and aldose reductase. Additionally, future research could focus on the development of new methods for synthesizing 2-Formyl-5-(4-trifluoromethoxyphenyl)phenol, 95% in order to reduce the cost of production. Finally, further research could focus on the use of 2-Formyl-5-(4-trifluoromethoxyphenyl)phenol, 95% for the treatment of various diseases, such as cancer and inflammation.
Synthesis Methods
2-Formyl-5-(4-trifluoromethoxyphenyl)phenol, 95% can be synthesized through a multi-step process involving the condensation of 2-formyl-4-trifluoromethoxyphenol with 4-trifluoromethoxyphenol. The reaction is carried out in an inert atmosphere at a temperature of 120 °C for 6 hours in the presence of an acid catalyst such as p-toluenesulfonic acid. The product is then purified by recrystallization from ethanol or methanol.
Scientific Research Applications
2-Formyl-5-(4-trifluoromethoxyphenyl)phenol, 95% has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-Formyl-5-(4-trifluoromethoxyphenyl)phenol, 95% has also been shown to be an effective inhibitor of the enzyme aldose reductase, which is involved in the metabolism of carbohydrates. Additionally, 2-Formyl-5-(4-trifluoromethoxyphenyl)phenol, 95% has been studied for its potential to inhibit the growth of cancer cells.
properties
IUPAC Name |
2-hydroxy-4-[4-(trifluoromethoxy)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)20-12-5-3-9(4-6-12)10-1-2-11(8-18)13(19)7-10/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSNSSBQVCSOOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C=O)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685337 |
Source


|
| Record name | 3-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(4-trifluoromethoxyphenyl)phenol | |
CAS RN |
1191053-35-6 |
Source


|
| Record name | 3-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



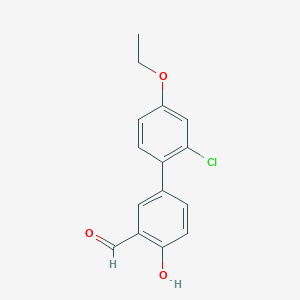

![6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378866.png)


![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378874.png)


